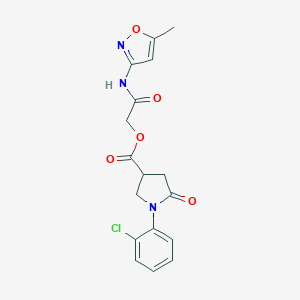![molecular formula C18H18ClNO6 B270931 2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270931.png)
2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate, also known as C21H23ClN2O6, is a chemical compound that has shown potential in scientific research applications.
Wirkmechanismus
The mechanism of action of 2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound prevents cancer cells from dividing and proliferating, ultimately leading to cell death.
Biochemical and Physiological Effects:
In addition to its cytotoxic effects on cancer cells, this compound has also been shown to have anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body. This compound has also been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in lab experiments is its selectivity for cancer cells. This compound has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one limitation of using this compound is its low solubility in aqueous solutions, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research involving 2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. One potential direction is to investigate its potential as a treatment for other types of cancer, such as lung or colon cancer. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as arthritis. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in aqueous solutions.
Synthesemethoden
The synthesis of 2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the reaction of 5-chloro-2-methoxyaniline with 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid in the presence of a coupling agent such as EDCI and a base such as DIPEA. The resulting product is then treated with oxalyl chloride and a tertiary amine to form the corresponding acid chloride, which is then reacted with 2-oxoethylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has shown potential in scientific research applications, particularly in the field of cancer research. Studies have shown that this compound has cytotoxic effects on cancer cells, specifically breast cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
Eigenschaften
Molekularformel |
C18H18ClNO6 |
|---|---|
Molekulargewicht |
379.8 g/mol |
IUPAC-Name |
[2-(5-chloro-2-methoxyanilino)-2-oxoethyl] 5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate |
InChI |
InChI=1S/C18H18ClNO6/c1-24-12-3-2-9(19)6-11(12)20-14(21)7-25-17(22)15-8-4-10-13(5-8)26-18(23)16(10)15/h2-3,6,8,10,13,15-16H,4-5,7H2,1H3,(H,20,21) |
InChI-Schlüssel |
LWSHHYHIEVBERL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270848.png)
![6-bromo-N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270849.png)
![N-[4-(benzyloxy)phenyl]-6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270851.png)
![propyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270852.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270853.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270854.png)
![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270855.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270856.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270861.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270862.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270865.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270866.png)

